1H-Imidazole-4,5-dicarboxamide

Description

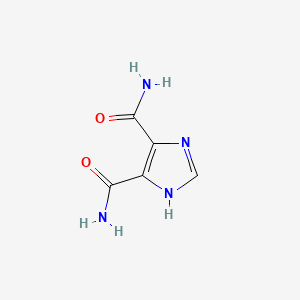

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWAARLSYSBVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232109 |

Source

|

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-39-6 |

Source

|

| Record name | 1H-Imidazole-4,5-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycarbylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1H-Imidazole-4,5-dicarboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and expected analytical data, presented in a format tailored for scientific professionals.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 1H-imidazole-4,5-dicarboxylic acid. The synthetic strategy involves the activation of the carboxylic acid functionalities followed by amidation.

Proposed Synthetic Pathway

The reaction proceeds via the formation of a highly reactive diacyl chloride intermediate, which is subsequently reacted with ammonia to yield the desired dicarboxamide.

Experimental Protocol

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonyl dichloride (Intermediate)

-

To a dried round-bottom flask, add 1H-imidazole-4,5-dicarboxylic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (5-10 equivalents) in a fume hood.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude 1H-imidazole-4,5-dicarbonyl dichloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

The crude 1H-imidazole-4,5-dicarbonyl dichloride is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) or dioxane and cooled in an ice bath.

-

A solution of excess concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise to the stirred solution of the diacyl chloride.

-

The reaction is highly exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with cold water and a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

The product is then dried under vacuum to yield the final product.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various analytical techniques.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₅H₅N₅O₂ |

| Molecular Weight | 167.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its parent compound, 1H-imidazole-4,5-dicarboxylic acid, and related N-substituted dicarboxamides.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Imidazole N-H |

| ~8.0 | Singlet | 1H | C2-H |

| ~7.5 | Broad Singlet | 2H | Amide -NH₂ |

| ~7.2 | Broad Singlet | 2H | Amide -NH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~138 | C2 |

| ~128 | C4/C5 |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H Stretch (Amide and Imidazole) |

| 1680-1650 | C=O Stretch (Amide I) |

| 1620-1580 | N-H Bend (Amide II) |

| ~1400 | C=N Stretch (Imidazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 167 | [M]⁺ (Molecular Ion) |

| 150 | [M-NH₃]⁺ |

| 124 | [M-C(O)NH₂]⁺ |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for its preparation from readily available starting materials. The predicted characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this valuable compound. The detailed protocols and structured data presentation are intended to support the endeavors of scientists in drug discovery and materials science in utilizing this compound for innovative applications.

1H-Imidazole-4,5-dicarboxamide chemical properties and structure

An In-depth Technical Guide to 1H-Imidazole-4,5-dicarboxylic Acid and its Dicarboxamide Derivatives

Abstract

This technical guide provides a comprehensive overview of 1H-imidazole-4,5-dicarboxylic acid, a pivotal heterocyclic compound, and its corresponding dicarboxamide derivatives. It serves as a core resource for researchers, scientists, and drug development professionals. This document details the compound's chemical structure, physicochemical properties, and established synthetic routes with explicit experimental protocols. A significant focus is placed on its role as a versatile building block for 1H-imidazole-4,5-dicarboxamides, which are of considerable interest in medicinal chemistry and materials science. The guide explores the applications of these derivatives, particularly as potential kinase inhibitors and as ligands in the formation of metal-organic frameworks (MOFs).

Chemical Structure and Identifiers

1H-imidazole-4,5-dicarboxylic acid is an organic compound featuring an imidazole ring substituted with two carboxylic acid groups at positions 4 and 5.[1][2] This structure is amphoteric, meaning it can act as both an acid and a base.[3] The presence of two carboxyl groups and the imidazole ring's nitrogen atoms makes it a potent ligand in coordination chemistry.[4]

The corresponding 1H-imidazole-4,5-dicarboxamide is the neutral diamide derivative where both carboxylic acid groups are converted to primary amides.

Table 1: Chemical Identifiers

| Identifier | 1H-Imidazole-4,5-dicarboxylic acid | This compound |

| IUPAC Name | 1H-imidazole-4,5-dicarboxylic acid[1] | This compound[5] |

| CAS Number | 570-22-9[1][6] | 83-39-6 (product listing)[5] |

| Molecular Formula | C₅H₄N₂O₄[1][6] | C₅H₆N₄O₂[5] |

| SMILES | C1=NC(=C(N1)C(=O)O)C(=O)O[1] | C1=NC(=C(N1)C(=O)N)C(=O)N |

| InChI | InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)[1] | InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) |

| InChIKey | ZEVWQFWTGHFIDH-UHFFFAOYSA-N[1] | NNWAARLSYSBVPB-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of 1H-imidazole-4,5-dicarboxylic acid are well-documented. It typically appears as a white to off-white crystalline powder.[2] It is soluble in alkaline solutions but has low solubility in water.[7]

Table 2: Physicochemical Data for 1H-Imidazole-4,5-dicarboxylic Acid

| Property | Value |

| Molecular Weight | 156.10 g/mol [1][8] |

| Melting Point | 280-292 °C (with decomposition)[2][7][8] |

| Boiling Point | Not applicable (decomposes)[9] |

| Density | 1.66 - 1.75 g/cm³[2][9] |

| Water Solubility | 0.5 g/L (at 20 °C)[7] |

| pKa₁ | 2.95[2] |

| pKa₂ | 5.75[2] |

| logP (calculated) | -0.2[1] |

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of 1H-imidazole-4,5-dicarboxylic acid. Early methods involved reactions with tartaric acid, while more common modern syntheses rely on the oxidation of benzimidazole or a multi-step process starting from imidazole.[10]

Synthesis via Oxidation of Benzimidazole

This method provides a reliable route from a readily available heterocyclic starting material.[7][10]

-

Reaction Setup: Dissolve benzimidazole in an aqueous acidic solution (e.g., sulfuric acid).

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, portion-wise to the solution. Maintain temperature control to manage the exothermic reaction.

-

Workup: After the reaction is complete (indicated by the disappearance of the permanganate color), filter off the manganese dioxide byproduct.

-

Isolation: Acidify the filtrate to precipitate the crude 1H-imidazole-4,5-dicarboxylic acid.

-

Purification: Collect the product by filtration and purify by recrystallization from hot water.

Caption: Experimental workflow for the synthesis of 1H-imidazole-4,5-dicarboxylic acid.

Economical Synthesis from Imidazole

A more recent and cost-effective method starts from the parent imidazole ring.[10][11]

-

Hydroxymethylation: React imidazole with a 2 to 5-fold molar excess of aqueous formaldehyde at 80-120 °C in the presence of a strong base like potassium hydroxide.[10][11]

-

Oxidation: Treat the resulting mixture of hydroxymethylated imidazoles directly with nitric acid at a high temperature (100-140 °C).[10]

-

Isolation: Upon cooling, the 1H-imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and is isolated by filtration.[10]

This compound Derivatives and Applications

The dicarboxylic acid is a versatile scaffold readily derivatized to form various dicarboxamides.[12] These derivatives are of significant interest due to their diverse biological activities and utility in materials science.

Synthesis of Dicarboxamides

Symmetrically and dissymmetrically disubstituted imidazole-4,5-dicarboxamides (I45DCs) can be prepared from the parent dicarboxylic acid.[13] An improved synthetic method involves transforming the dicarboxylic acid into key intermediates like 5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarboxylic esters, which can then be reacted with various amines to yield the desired dissymmetric products in high yield.[13]

Applications in Medicinal Chemistry

The imidazole-4,5-dicarboxamide scaffold is recognized for its ability to form intramolecularly hydrogen-bonded conformations. This structural feature allows it to mimic substituted purines, making these compounds potential competitive inhibitors for the ATP-binding sites of kinases.[12] Extensive libraries of these compounds have been synthesized for screening in drug discovery programs.[12] Derivatives of imidazole-4,5-dicarboxylic acid have also been investigated as a novel class of N-methyl-D-aspartate (NMDA) receptor ligands.[14]

Applications in Materials Science

In materials science, 1H-imidazole-4,5-dicarboxylic acid is a valuable ligand for synthesizing metal-organic frameworks (MOFs).[2] The carboxyl groups coordinate with metal ions to form highly ordered, porous structures. These MOFs have shown excellent performance in gas adsorption and separation, which is significant for environmental and energy storage applications.[2] The compound has also been used to functionalize nanoparticles, creating novel sensors for detecting metal ions and biomolecules like homocysteine.[15][16]

Caption: Relationship between the core acid, its dicarboxamide derivatives, and applications.

References

- 1. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-4,5-dicarboxylic Acid Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. chembk.com [chembk.com]

- 8. labproinc.com [labproinc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 12. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-4,5-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and experimental methodologies for determining the solubility and stability of 1H-Imidazole-4,5-dicarboxamide. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information on closely related imidazole compounds and established protocols for the characterization of pharmaceutical candidates.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central imidazole ring with two carboxamide groups attached at the 4 and 5 positions. The imidazole moiety is a common scaffold in many biologically active molecules and pharmaceutical drugs, prized for its ability to participate in hydrogen bonding and coordinate with metal ions. The dicarboxamide functional groups are expected to influence the compound's physicochemical properties, including its solubility and stability, which are critical parameters in drug development. Understanding these properties is essential for formulation design, predicting bioavailability, and ensuring the safety and efficacy of potential drug candidates.

Solubility Profile

Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in the public domain. However, based on the general characteristics of imidazoles and the related 1H-imidazole-4,5-dicarboxylic acid, a qualitative and predictive solubility profile can be outlined. Imidazole itself is known to be highly soluble in polar solvents like water[1]. The precursor, 1H-imidazole-4,5-dicarboxylic acid, is described as being moderately soluble in water, with its solubility increasing with temperature[2]. The presence of two amide groups in this compound, which can act as both hydrogen bond donors and acceptors, suggests that it will likely exhibit some solubility in polar protic and aprotic solvents.

Table 1: Predicted and Known Solubility of this compound and Related Compounds

| Solvent | Compound | Predicted/Known Solubility | Reference |

| Aqueous Solvents | |||

| Water | This compound | Expected to be sparingly to moderately soluble | - |

| 1H-Imidazole | Highly soluble | [1] | |

| 1H-Imidazole-4,5-dicarboxylic Acid | Moderately soluble, increases with temperature | [2] | |

| Phosphate Buffered Saline (PBS) pH 7.4 | This compound | Important for physiological relevance, likely sparingly soluble | - |

| Polar Protic Solvents | |||

| Methanol | This compound | Likely soluble | - |

| 1H-Imidazole | Soluble | [3] | |

| Ethanol | This compound | Likely soluble | - |

| 1H-Imidazole | Soluble | [3] | |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | This compound | Likely soluble | - |

| Dimethylformamide (DMF) | This compound | Likely soluble | - |

| Nonpolar Solvents | |||

| Dichloromethane | This compound | Likely poorly soluble | - |

| 1H-Imidazole | Very low solubility | ||

| Toluene | This compound | Likely poorly soluble | - |

| 1H-Imidazole | Very low solubility | ||

| Hexane | This compound | Likely insoluble | - |

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its development as a therapeutic agent. The imidazole ring, while aromatic, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

The imidazole moiety is known to be sensitive to oxidative and photolytic stress. These degradation pathways can lead to the formation of various byproducts, which may impact the safety and efficacy of the drug. The amide bonds in the dicarboxamide groups could also be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Imidazole-4,5-dicarboxamide

This guide provides a comprehensive overview of the spectroscopic characterization of 1H-Imidazole-4,5-dicarboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from its parent compound, 1H-Imidazole-4,5-dicarboxylic acid, and analogous amide derivatives to predict its spectroscopic properties. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed to facilitate the analysis and confirmation of the structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1H-Imidazole-4,5-dicarboxylic acid and its various amide derivatives[1][2].

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H |

| ~8.0 | Singlet | 1H | Imidazole C2-H |

| ~7.5 - 7.8 | Broad Singlet | 2H | Amide -NH₂ |

| ~7.0 - 7.3 | Broad Singlet | 2H | Amide -NH₂ |

Note: The chemical shifts of amide protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Amide Carbonyl (C=O) |

| ~135 - 140 | Imidazole C4/C5 |

| ~125 - 130 | Imidazole C2 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (imidazole and amide) |

| 3100 - 3000 | Medium | C-H stretching (imidazole ring) |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1400 | Medium | C=N stretching (imidazole ring)[3][4] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 137 | [M - NH₃]⁺ |

| 110 | [M - C(O)NH₂]⁺ |

| 94 | [M - 2(NH₃)]⁺ |

| 68 | Imidazole ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Acquisition : The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation pathway for this compound.

References

- 1. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Asymmetric Imidazole-4,5-Dicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing asymmetric imidazole-4,5-dicarboxamide derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on a robust and widely applicable four-step synthetic pathway commencing from imidazole-4,5-dicarboxylic acid. Detailed experimental protocols for each key transformation are provided, accompanied by clearly structured tables summarizing quantitative data for easy comparison of reaction parameters and yields with various substrates. Furthermore, this document includes visualizations of the synthetic workflow, rendered using Graphviz (DOT language), to offer a clear and logical representation of the entire process. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel imidazole-based therapeutic agents.

Introduction

Imidazole-4,5-dicarboxamides constitute a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to introduce different substituents on the two carboxamide nitrogen atoms (asymmetric derivatization) is crucial for fine-tuning the pharmacological properties of these molecules and for exploring structure-activity relationships (SAR). This guide details a well-established and efficient method for the synthesis of such asymmetrically substituted imidazole-4,5-dicarboxamides.

Overall Synthetic Strategy

The primary strategy for achieving asymmetric substitution on the imidazole-4,5-dicarboxamide scaffold involves a four-step sequence starting from commercially available imidazole-4,5-dicarboxylic acid. The key to this approach is the sequential introduction of two different amine nucleophiles.

A generalized workflow for this synthesis is depicted below:

Caption: Overall synthetic workflow for asymmetric imidazole-4,5-dicarboxamides.

Detailed Experimental Protocols

Step 1: Synthesis of 1H,6H-diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione

This initial step involves the conversion of imidazole-4,5-dicarboxylic acid to a reactive pyrazine intermediate.

Protocol:

-

To a suspension of imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add pyridine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The resulting solid is collected by filtration, washed with THF, and dried under vacuum to yield the diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione.

| Reagent | Molar Eq. |

| Imidazole-4,5-dicarboxylic acid | 1.0 |

| Pyridine | 2.2 |

| Thionyl Chloride | 2.2 |

Table 1: Reagent stoichiometry for the synthesis of the pyrazine intermediate.

Step 2: Synthesis of Mono-Amide Imidazole Carboxylic Acid Intermediate

In this step, the first amine is introduced, leading to the regioselective opening of the pyrazine ring to form a mono-amide, mono-carboxylic acid intermediate.

Protocol:

-

Suspend the diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (1.0 eq) in anhydrous THF.

-

Add a solution of the first amine (R¹-NH₂) (1.0-1.2 eq) in THF dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The product precipitates from the solution and is collected by filtration, washed with THF, and dried.

| Amine (R¹-NH₂) | Molar Eq. | Reaction Time (h) | Yield (%) |

| Benzylamine | 1.1 | 3 | 85-95 |

| 4-Methoxybenzylamine | 1.1 | 3 | 88-96 |

| Cyclohexylamine | 1.2 | 4 | 80-90 |

Table 2: Reaction conditions and yields for the synthesis of mono-amide intermediates with various primary amines.

Step 3 & 4: Synthesis of Asymmetric Imidazole-4,5-dicarboxamide

The final step involves the conversion of the remaining carboxylic acid to a second, different amide. This is typically achieved via the formation of an acid chloride followed by reaction with the second amine.

Protocol:

-

Suspend the mono-amide imidazole carboxylic acid intermediate (1.0 eq) in anhydrous THF.

-

Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous THF.

-

To this solution, add a solution of the second amine (R²-NH₂) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

The reaction mixture is typically worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography or recrystallization.

| First Amine (R¹) | Second Amine (R²) | Overall Yield (from mono-amide) (%) |

| Benzylamine | Morpholine | 75-85 |

| Benzylamine | 4-Chlorophenylamine | 70-80 |

| 4-Methoxybenzylamine | Piperidine | 78-88 |

Table 3: Overall yields for the final amidation step to produce various asymmetric imidazole-4,5-dicarboxamides.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations and intermediates in the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives.

Caption: Key intermediates and transformations in the asymmetric synthesis.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and versatile method for the preparation of a wide array of asymmetric imidazole-4,5-dicarboxamide derivatives. The detailed protocols and tabulated data offer a practical resource for chemists to design and execute the synthesis of novel compounds for biological screening and drug development programs. The modularity of the final amidation step allows for the facile generation of compound libraries, which is essential for efficient lead optimization.

A Technical Guide to the Biological Activities of Novel 1H-Imidazole-4,5-dicarboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel 1H-imidazole-4,5-dicarboxamide analogs and related imidazole-containing compounds. The imidazole scaffold is a prominent feature in many naturally occurring and synthetic bioactive molecules, demonstrating a wide range of pharmacological properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

This compound derivatives have emerged as a versatile scaffold for the development of novel anticancer agents, demonstrating inhibitory activity against various cancer cell lines and key oncogenic enzymes.

Elevated expression of fatty acid synthase (FASN) is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and identified as potent FASN inhibitors.[1][2]

Quantitative Data: FASN Inhibition and Cytotoxicity

| Compound | FASN IC50 (µM) | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 (Normal Cell) IC50 (µM) |

| CTL-06 | 3 ± 0.25 | <10 | <10 | <10 | >10 |

| CTL-12 | 2.5 ± 0.25 | <10 | <10 | <10 | >10 |

| Orlistat (Reference) | 13.5 ± 1.0 | - | - | - | - |

Data sourced from multiple studies.[1][2]

Experimental Protocols: FASN Inhibition Assay

The inhibitory activity against FASN is typically assessed using a spectrophotometric assay. The protocol involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the β-ketoacyl reductase domain of FASN.

Signaling Pathway: FASN and Cancer Cell Proliferation

Caption: FASN Inhibition Pathway.

PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Novel 1H-thieno[3,4-d]imidazole-4-carboxamide and 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors.[3][4][5]

Quantitative Data: PARP-1 Inhibition and Antiproliferative Activity

| Compound | PARP-1 IC50 (nM) | MDA-MB-436 (BRCA1 mutant) IC50 (µM) |

| 16l (thieno[3,4-d]imidazole) | 43 | - |

| 6b (benzo[d]imidazole) | 8.65 | - |

| 6m (benzo[d]imidazole) | - | 25.36 ± 6.06 |

| Olaparib (Reference) | 2.77 | 23.89 ± 3.81 |

| Veliparib (Reference) | 15.54 | - |

Data compiled from multiple research articles.[3][4][5]

Experimental Protocols: PARP-1 Enzyme Inhibitory Assay

The in vitro inhibitory activity against PARP-1 is commonly determined using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. These assays measure the formation of poly(ADP-ribose) (PAR) chains by the enzyme.

Experimental Workflow: PARP-1 Inhibition and Synthetic Lethality

Caption: Synthetic Lethality via PARP-1 Inhibition.

Novel imidazole derivatives have been designed as potent inhibitors of both wild-type (WT) and mutant forms of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer.[6]

Quantitative Data: EGFR Inhibition and Antiproliferative Activity

| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | H1975 (T790M) IC50 (µM) |

| 5b | 30.1 | 12.8 | 5.22 |

| 5g | - | - | 6.34 |

| Osimertinib (Reference) | 54.3 | 19.1 | - |

| Gefitinib (Reference) | 9.1 | 356.8 | - |

Data from a study on novel imidazole derivatives.[6]

Experimental Protocols: EGFR Kinase Assay

The inhibitory activity against EGFR is determined using a kinase assay that measures the phosphorylation of a substrate peptide by the enzyme. The assay can be performed using various detection methods, including fluorescence, luminescence, or radioactivity.

Antimicrobial and Antifungal Activity

Imidazole-based compounds have a long history as antimicrobial and antifungal agents. Novel this compound analogs continue this trend, showing efficacy against a range of bacterial and fungal pathogens.[7][8][9][10]

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound | Organism | MIC (µg/mL) |

| HL1 | Staphylococcus aureus | - |

| HL1 | MRSA | - |

| HL1 | Escherichia coli | - |

| HL1 | Pseudomonas aeruginosa | - |

| HL1 | Acinetobacter baumannii | - |

| HL2 | Staphylococcus aureus | - |

| HL2 | MRSA | - |

| HL2 | Escherichia coli | - |

| HL2 | Pseudomonas aeruginosa | - |

| HL2 | Acinetobacter baumannii | - |

| 6a | S. aureus | Significant Activity |

| 6a | B. subtilis | Significant Activity |

| 6a | P. aeruginosa | Significant Activity |

| 6a | E. coli | Significant Activity |

| 6a | A. niger | Significant Activity |

| 6a | C. albicans | Significant Activity |

| 12h | Rhizoctonia solani | 2.63 (EC50) |

MIC values for HL1 and HL2 were determined over a range of 5000 to 2.44 µg/mL.[7] "Significant Activity" indicates a broad spectrum of activity was observed for compound 6a.[8]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method. This involves preparing two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Derivatives of this compound have been investigated for their potential as antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[11]

Quantitative Data: SARS-CoV-2 Main Protease Inhibition

| Compound | SARS-CoV-2 Mpro IC50 (µM) |

| 5a2 | 4.79 ± 1.37 |

| Ebselen (Reference) | 0.04 ± 0.013 |

Data from a study on asymmetric imidazole-4,5-dicarboxamide derivatives.[11]

Experimental Protocols: SARS-CoV-2 Main Protease Fluorogenic Assay

The inhibitory activity is measured using a fluorogenic substrate that is cleaved by the main protease, resulting in an increase in fluorescence. The assay is performed in the presence and absence of the test compounds, and the IC50 value is calculated from the dose-response curve.

Logical Relationship: Drug Discovery Workflow for Viral Protease Inhibitors

Caption: Viral Protease Inhibitor Discovery Workflow.

Other Enzymatic Inhibition

The versatility of the imidazole-4,5-dicarboxamide scaffold extends to the inhibition of other clinically relevant enzymes.

A derivative of 2-butyl-1H-imidazole-4,5-dicarboxylic acid has shown inhibitory activity against angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[12]

Quantitative Data: ACE Inhibition

| Compound | ACE IC50 (µM) |

| N-substituted-2-butyl-4-chloro-1H-imidazole | Micromolar range |

| Lisinopril (Reference) | Nanomolar range |

| Captopril (Reference) | Nanomolar range |

Qualitative comparison from a technical guide.[12]

Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition

Caption: RAS Pathway and ACE Inhibition.

2,4-1H-imidazole carboxamides have been identified as novel and potent inhibitors of TAK1, a key signaling molecule in inflammatory and oncological pathways.[13]

Experimental Protocols: TAK1 Lanthascreen Assay

The biochemical potency of TAK1 inhibitors is often determined using a Lanthascreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the TAK1 active site by the test compound.

This guide highlights the significant potential of this compound analogs as a source of novel therapeutic agents with a broad spectrum of biological activities. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals.

References

- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1H-Imidazole-4,5-dicarboxamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-4,5-dicarboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions at the dicarboxamide positions, allows for the creation of molecules with tailored three-dimensional arrangements, making it an ideal framework for probing biological systems and developing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile scaffold.

Synthesis and Derivatization

The synthetic accessibility of the this compound scaffold allows for the generation of large and diverse chemical libraries. A common and efficient method for the parallel synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides involves the derivatization of imidazole-4,5-dicarboxylic acid with a variety of amino acid esters and alkanamines.[1][2] This approach facilitates the creation of compounds with intramolecularly hydrogen-bonded conformations that can mimic substituted purines, suggesting their potential as competitive inhibitors for ATP-binding sites in kinases.[1][2]

One-pot, four-component reactions under microwave irradiation have also been reported for the green and efficient synthesis of novel imidazole derivatives, offering high yields and short reaction times. Furthermore, the 1H-imidazole-4,5-dicarboxylic acid core can be functionalized onto nanoparticles, such as silver nanoparticles, for applications in biosensing.[3][4]

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[5][6][7]

Neurological Disorders

Several studies have highlighted the potential of 1H-imidazole-4,5-dicarboxylic acid derivatives in the treatment of neurological disorders. These compounds have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor complex, showing promise as anticonvulsant and antiparkinsonian agents.[8][9] Their interaction with the NMDA receptor is believed to be responsible for their pharmacological effects in suppressing dopaminergic transmission.[8]

Infectious Diseases

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the AcrAB-TolC efflux pump in E. coli, a key mechanism of multidrug resistance.[10] Virtual screening and subsequent biological evaluation have led to the discovery of novel compounds with a morpholine moiety that effectively inhibit the AcrB protein.[10] Additionally, various imidazole derivatives have shown potent antifungal activity against a range of Candida species.[5]

Oncology

In the field of oncology, the imidazole scaffold has been explored for its anticancer properties. The 1,3-diazepine moiety, which can be derived from the imidazole core, is present in the clinically used anticancer drug pentostatin.[11] Furthermore, novel imidazole derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants like EGFRT790M.[12] Some derivatives have also shown inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[13]

Quantitative Biological Data

The following table summarizes the reported biological activities of various this compound derivatives.

| Compound/Derivative | Target/Assay | Activity (IC50/EC50/MIC) | Reference |

| Imidazole-4,5-dicarboxamide derivatives | AcrAB-TolC pump (E. coli) | Inhibition of AcrB | [10] |

| 2-substituted imidazole-4,5-dicarboxylic acids | NMDA receptor ligands | Anticonvulsant and Antiparkinsonian activity | [9] |

| Imidazo[4,5-c]pyridine-7-carboxamide derivatives | PARP-1 Inhibition | IC50 = 0.51 nM (compound II-4) | [13] |

| Furan ring-substituted derivatives | PARP-1 Inhibition | IC50 = 0.023 μM (compound 14p) | [13] |

| Novel Imidazole Derivatives (5b and 5g) | EGFRWT and EGFRT790M Kinase Inhibition | IC50 (5b): 30.1 nM (WT), 12.8 nM (T790M) | [12] |

| Asymmetric imidazole-4-5-dicarboxamide derivatives | AcrB Inhibition | In vitro inhibition | [10] |

Experimental Protocols

General Procedure for Parallel Synthesis of Imidazole-4,5-dicarboxamides

A library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides can be prepared through parallel synthesis.[1] The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with various amino acid esters and alkanamines. The synthesized compounds are typically purified by column chromatography on silica gel and characterized by LC-MS and 1H-NMR spectroscopy.[1]

Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles (IDCA@AgNPs)

Silver nanoparticles (AgNPs) are first synthesized by reducing silver nitrate with sodium borohydride in the presence of sodium citrate as a stabilizing agent.[3][4] To functionalize the AgNPs, a solution of 1H-imidazole-4,5-dicarboxylic acid (IDCA) in NaOH is added to the AgNP solution.[3] The mixture is stirred for 24 hours at 60°C. The resulting IDCA@AgNPs are collected by centrifugation and washed to remove excess reagents.[3]

In Vitro AcrB Inhibition Assay

The inhibitory activity of asymmetric imidazole-4,5-dicarboxamide derivatives against the AcrAB-TolC pump can be evaluated in vitro. The specific experimental details for this assay would involve measuring the efflux of a fluorescent substrate in the presence and absence of the test compounds in an E. coli strain overexpressing the AcrAB-TolC pump.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

EGFR Inhibition Pathway

Certain imidazole derivatives act as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[12] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis in cancer.

Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.

PARP-1 Inhibition Mechanism

Imidazo[4,5-c]pyridinecarboxamide derivatives have been developed as potent inhibitors of PARP-1.[13] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death through synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP-1 inhibitors.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its potential for the development of new therapeutics for a multitude of diseases. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their efficacy in preclinical and clinical settings.

References

- 1. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Imidazole-4,5-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of imidazole-4,5-dicarboxylic acid and its derivatives. This pivotal heterocyclic compound has carved a significant niche in medicinal and coordination chemistry, serving as a versatile building block for a wide array of pharmacologically active agents.[1] This document details key synthetic milestones, presents experimental protocols, summarizes quantitative biological data, and visualizes a key signaling pathway influenced by these derivatives.

Discovery and Historical Context

The journey of imidazole-4,5-dicarboxylic acid is interwoven with the broader history of imidazole chemistry. While the parent imidazole ring was first synthesized by Heinrich Debus in 1858, the specific dicarboxylic acid derivative emerged in the late 19th and early 20th centuries.[1]

One of the earliest documented syntheses of imidazole-4,5-dicarboxylic acid was reported by Maquenne in 1891 . This pioneering method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1][2] This foundational work laid the groundwork for future explorations into this chemical class.

Another significant early contribution came in 1919 from Fargher and Pyman , who detailed its preparation as part of their broader investigations into nitro-, arylazo-, and amino-glyoxalines (imidazoles). A subsequent key development in the synthesis of this important intermediate was the oxidation of benzimidazole. In 1956, it was demonstrated that benzimidazole could be oxidized using potent oxidizing agents like potassium dichromate or potassium permanganate to yield imidazole-4,5-dicarboxylic acid.[1][2] These early methods, though historically significant, often faced challenges such as the use of expensive starting materials or harsh reaction conditions.[1]

Evolution of Synthetic Methodologies

The synthesis of imidazole-4,5-dicarboxylic acid has evolved to enhance efficiency, yield, and economic viability. Below are detailed protocols for the historical and a more contemporary method.

Historical Synthetic Protocols

2.1.1. Maquenne's Synthesis from Tartaric Acid Dinitrate (1891)

This classical method established the first route to imidazole-4,5-dicarboxylic acid.

-

Experimental Protocol:

-

Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate.[1]

-

Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.

-

Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.[1]

-

2.1.2. Oxidation of Benzimidazole (1956)

This method provides a route from a more complex heterocyclic starting material.

-

Experimental Protocol:

-

Reaction Setup: Benzimidazole is dissolved in a suitable solvent, typically an aqueous acidic solution.[1]

-

Oxidation: A strong oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while controlling the temperature.

-

Workup: After the reaction is complete, the manganese dioxide byproduct (if using permanganate) is filtered off.[1]

-

Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and purified by recrystallization.[1]

-

Modern and Economical Synthesis from Imidazole

A more recent and economically favorable method has been developed, starting from the basic imidazole ring. This process is particularly advantageous due to the use of inexpensive starting materials.[2]

-

Experimental Protocol (Based on US Patent 4,550,176):

-

Hydroxymethylation: Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at elevated temperatures (80-120 °C), often in the presence of a strong base like potassium hydroxide.[1][2]

-

Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature (100-140 °C).[1][2]

-

Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and can be isolated by filtration.[1]

-

-

Quantitative Data: This modern process makes it possible to obtain imidazole-4,5-dicarboxylic acid in good yields.[2]

Biological Activities and Therapeutic Potential

Imidazole-4,5-dicarboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds. Their derivatives have been investigated for a range of therapeutic applications.

Central Nervous System (CNS) Activity

Amides derived from imidazole-4,5-dicarboxylic acid have been shown to have a stimulating effect on the central nervous system and are also used therapeutically as sedatives.[2][3] Furthermore, 2-alkyl-substituted derivatives have been identified as NMDA receptor ligands.[4]

Antimicrobial and Antifungal Activity

Imidazole derivatives have demonstrated a potential to inhibit the growth of several bacterial and fungal strains. Their mechanism of action can involve interfering with bacterial DNA replication, cell wall synthesis, and cell membrane disruption.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives

| Compound/Derivative | Microorganism | Gram Stain | MIC (µg/mL) |

| HL1 | Staphylococcus aureus | Positive | 625 |

| MRSA | Positive | 1250 | |

| Acinetobacter baumannii | Negative | 1250 | |

| Pseudomonas aeruginosa | Negative | 5000 | |

| Escherichia coli | Negative | >5000 | |

| HL2 | Staphylococcus aureus | Positive | 625 |

| MRSA | Positive | 625 | |

| Escherichia coli | Negative | 2500 | |

| Pseudomonas aeruginosa | Negative | 2500 | |

| Acinetobacter baumannii | Negative | 2500 | |

| Compound 2c | Bacillus subtilis | Positive | 6.25 |

Anticancer Activity

Several imidazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating moderate to good antitumor activities.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Imidazole Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |

| 4a | 18.67 ± 1.19 | 50.74 ± 2.62 | 20.19 ± 1.61 |

| 4b | 16.80 ± 1.31 | 46.80 ± 2.21 | 8.56 ± 0.49 |

| 4k | 0.38 | - | - |

| 6e | - | - | 5.22 ± 0.20 |

| 5 | < 5 | < 5 | < 5 |

Data are expressed as the mean ± SD of three independent experiments where available.[5][6]

Role in Signaling Pathways: The TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Some imidazole derivatives have been investigated for their potential to modulate this pathway.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

Certain imidazole-based compounds can interfere with this pathway, for instance, by inhibiting the phosphorylation of SMAD proteins, thereby blocking the downstream signaling cascade.

Conclusion

From its initial synthesis over a century ago, imidazole-4,5-dicarboxylic acid has proven to be a remarkably versatile and enduring chemical entity. Its rich history of synthesis, coupled with the diverse biological activities of its derivatives, has solidified its importance as a key intermediate in drug discovery and development. The ongoing exploration of novel derivatives and their mechanisms of action continues to open new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxamides. These compounds are derivatives of imidazole-4,5-dicarboxylic acid, a versatile scaffold in medicinal chemistry. The introduction of an alkyl group at the 2-position and conversion of the carboxylic acid moieties to dicarboxamides allows for the fine-tuning of physicochemical properties critical for drug development, including solubility, lipophilicity, and acid-base characteristics. This document details the synthesis of these compounds, presents available physicochemical data for their dicarboxylic acid precursors, discusses the expected properties of the target dicarboxamides, and provides standardized experimental protocols for their characterization. Furthermore, it explores the potential biological activity of this class of compounds, focusing on their role as modulators of the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

Data for 2-Alkyl-Substituted Imidazole-4,5-dicarboxylic Acid Precursors

The following table summarizes the available and predicted physicochemical data for 2-methyl-, 2-ethyl-, and 2-propyl-substituted imidazole-4,5-dicarboxylic acids. It is important to note that the conversion of the carboxylic acid groups to amides will alter these properties.

| Property | 2-Methyl-imidazole-4,5-dicarboxylic acid | 2-Ethyl-imidazole-4,5-dicarboxylic acid | 2-Propyl-imidazole-4,5-dicarboxylic acid |

| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |

| Molecular Weight ( g/mol ) | 170.12 | 184.15 | 198.18 |

| Melting Point (°C) | 263-265 | Not available | 190-195, 262-264 |

| pKa (Predicted) | 0.66 ± 0.10 | Not available | 0.65 ± 0.10 |

| LogP (Predicted) | 0.11 | 0.6 | 1.1 |

| Solubility | Soluble in water, ethanol | Not available | Soluble in water, ethanol, and acetone |

Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis.[1]

Expected Physicochemical Properties of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides

The conversion of the carboxylic acid groups to amides is expected to significantly alter the physicochemical properties:

-

pKa: The acidic carboxylic acid protons will be replaced by much less acidic amide protons. The basicity of the imidazole ring nitrogens may be influenced by the nature of the amide substituents.

-

Lipophilicity (LogP/LogD): The lipophilicity is expected to increase upon conversion to amides, especially with alkyl or aryl substituents on the amide nitrogens. This is due to the replacement of polar carboxylic acid groups with less polar amide groups.

-

Solubility: Aqueous solubility is likely to decrease with the removal of the ionizable carboxylic acid groups and the potential increase in lipophilicity. However, the ability of the amide groups to form hydrogen bonds may still allow for some degree of aqueous solubility, depending on the substituents.

-

Hydrogen Bonding: The dicarboxamides will have hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which will influence their solid-state properties and interactions with biological targets.

Synthesis and Experimental Protocols

The synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxamides typically proceeds in a two-step sequence from the corresponding 2-alkylbenzimidazole. The first step is the oxidation of the benzimidazole to the imidazole-4,5-dicarboxylic acid, followed by the amidation of the dicarboxylic acid.

Synthesis of 2-Alkyl-Substituted Imidazole-4,5-dicarboxylic Acids

A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles with hydrogen peroxide in a strong acidic medium.[1]

Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles [1]

-

Dissolution: The 2-alkylbenzimidazole starting material is dissolved in concentrated sulfuric acid.

-

Oxidation: Hydrogen peroxide is added dropwise to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Synthesis of 2-Alkyl-Substituted Imidazole-4,5-dicarboxamides

The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with amines to yield the corresponding dicarboxamides.

Experimental Protocol: Amidation of Imidazole-4,5-dicarboxylic Acid

-

Activation of Carboxylic Acids: The imidazole-4,5-dicarboxylic acid is converted to a more reactive species, typically an acyl chloride, by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Amine Coupling: The activated diacyl chloride is then reacted with the desired primary or secondary amine to form the dicarboxamide. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica gel or recrystallization.

Standard Protocols for Physicochemical Characterization

The following are standard, citable experimental protocols that can be applied to determine the key physicochemical properties of 2-alkyl-substituted imidazole-4,5-dicarboxamides.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments using a microburette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Sample Preparation: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the compound solution is mixed with a precise volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow for partitioning equilibrium to be reached. This is followed by a period of rest to allow for complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of the compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Activity and Signaling Pathways

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of N-methyl-D-aspartate (NMDA) receptors.[2] These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission and synaptic plasticity in the central nervous system. Some imidazole-4,5-dicarboxylic acid derivatives have been shown to act as partial agonists at the NMDA receptor.[2]

A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This modulatory activity can be beneficial in conditions where there is either excessive or insufficient NMDA receptor stimulation.

The following diagram illustrates the potential interaction of a 2-alkyl-substituted imidazole-4,5-dicarboxamide derivative with the NMDA receptor signaling pathway.

References

Methodological & Application

Synthesis of 1H-Imidazole-4,5-dicarboxamide: An Experimental Protocol for Researchers

Application Note: This document provides a detailed experimental protocol for the synthesis of 1H-Imidazole-4,5-dicarboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural similarity to purine bases makes it a valuable scaffold for the design of various therapeutic agents, particularly kinase inhibitors. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable interest in the scientific community. The imidazole core is a key structural motif in many biologically active molecules. The presence of two carboxamide groups at the 4 and 5 positions allows for diverse chemical modifications and interactions with biological targets. Notably, derivatives of imidazole-4,5-dicarboxamide have been investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The ability of these compounds to mimic the ATP-binding site of kinases makes them promising candidates for the development of novel anti-cancer therapies.

This protocol outlines a two-step synthesis of this compound. The first step is the synthesis of the precursor, 1H-Imidazole-4,5-dicarboxylic acid, from readily available starting materials. The second step details the conversion of the dicarboxylic acid to the target dicarboxamide.

Experimental Protocols

Part 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic acid

This protocol is adapted from an established economical synthesis route.[1] It involves the hydroxymethylation of imidazole followed by oxidation.

Materials:

-

Imidazole

-

Formaldehyde solution (37% w/w in water)

-

Potassium hydroxide (KOH)

-

Nitric acid (65% w/w in water)

-

Formic acid

-

Ammonia solution

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Stirrer

-

Ice bath

-

Büchner funnel and flask

-

pH meter or pH paper

Procedure:

-

Hydroxymethylation of Imidazole:

-

In a round-bottom flask, dissolve 68 g (1 mole) of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.

-

Add 28 g of potassium hydroxide to the solution.

-

Heat the mixture to reflux for 3 hours with stirring. This will result in a mixture of hydroxymethylated imidazole derivatives.

-

-

Oxidation to Dicarboxylic Acid:

-

In a separate large flask equipped with a reflux condenser, dropping funnel, and stirrer, heat 1.3 liters of 65% strength nitric acid to boiling.

-

Carefully add the hydroxymethylated imidazole reaction mixture dropwise to the boiling nitric acid over a period of 1 hour.

-

Continue to boil the mixture under reflux for an additional hour.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Filter the precipitated crystals using a Büchner funnel, wash with 150 ml of cold water, and dry. This is the first fraction of the product.

-

Neutralize the filtrate with ammonia solution and then adjust the pH to 4 with formic acid. This will precipitate a second fraction of the product.

-

Filter the second fraction, wash with cold water, and dry.

-

Combine the two fractions to get the final product, 1H-Imidazole-4,5-dicarboxylic acid.

-

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the dicarboxylic acid to the dicarboxamide via an acid chloride intermediate.

Materials:

-

1H-Imidazole-4,5-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonia solution (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser and gas outlet

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-